(R)-1-Amino-propane-1,3-diol
CAS No.:
Cat. No.: VC18411002
Molecular Formula: C3H9NO2
Molecular Weight: 91.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H9NO2 |
---|---|
Molecular Weight | 91.11 g/mol |
IUPAC Name | (1R)-1-aminopropane-1,3-diol |
Standard InChI | InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
Standard InChI Key | DOGCTUGYGZGSFX-GSVOUGTGSA-N |
Isomeric SMILES | C(CO)[C@H](N)O |
Canonical SMILES | C(CO)C(N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
(R)-1-Amino-propane-1,3-diol is a chiral molecule with the IUPAC name (1R)-1-aminopropane-1,3-diol. Its structure consists of a three-carbon chain with hydroxyl groups at positions 1 and 3 and an amino group at position 1, creating a stereogenic center. The compound’s isomeric SMILES notation is , reflecting its (R)-configuration.
Table 1: Molecular Properties of (R)-1-Amino-propane-1,3-diol
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 91.11 g/mol |
CAS Number | Not publicly disclosed |
PubChem Compound ID | 129366095, 18373001 |
Standard InChIKey | DOGCTUGYGZGSFX-GSVOUGTGSA-N |
The compound’s chirality is critical for its interactions in biological systems, where enantioselectivity often dictates pharmacological activity. Its hydroxyl and amino groups facilitate hydrogen bonding, enhancing solubility in polar solvents and enabling participation in nucleophilic reactions.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct peaks corresponding to the hydroxyl ( 1.5–2.0 ppm), amino ( 3.0–3.5 ppm), and methylene protons ( 3.5–4.0 ppm). Infrared (IR) spectroscopy identifies O–H and N–H stretching vibrations at 3300–3500 cm, corroborating the presence of hydroxyl and amino groups.
Synthesis and Manufacturing
Synthetic Routes
(R)-1-Amino-propane-1,3-diol is synthesized via enantioselective methods to preserve its chiral integrity. Common approaches include:
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Catalytic Asymmetric Amination: Using chiral catalysts like Rhodium(I) complexes to introduce the amino group stereoselectively.
-
Hydrolysis of Nitriles: Conversion of nitrile precursors to amines under acidic conditions, followed by dihydroxylation.
Table 2: Representative Synthesis Conditions
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Asymmetric Amination | Rh(I)-BINAP | 60 | 78 |
Nitrile Hydrolysis | 100 | 65 |
Reaction optimization focuses on minimizing racemization and maximizing enantiomeric excess (ee), often exceeding 95% in industrial settings.
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance heat and mass transfer, reducing side reactions. Toluene sulfonic acid is a preferred catalyst due to its stability under high-temperature conditions. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).
Biological Activity and Pharmacological Relevance
Neurotransmitter Precursor
(R)-1-Amino-propane-1,3-diol serves as a building block for neurotransmitters such as serotonin and dopamine. Its amino group undergoes decarboxylation to form primary amines, which are further functionalized in neuronal pathways.
Hydrogen Bonding in Drug Design
The compound’s hydroxyl groups form hydrogen bonds with biological targets, enhancing binding affinity. For example, in γ-aminobutyric acid (GABA) analogs, (R)-serinol derivatives exhibit improved blood-brain barrier penetration compared to non-hydroxylated analogs.
Table 3: Comparative Bioactivity of Serinol Derivatives
Derivative | Target Receptor | IC (nM) |
---|---|---|
(R)-Serinol-GABA | GABA | 12.4 |
(S)-Serinol-GABA | GABA | 89.7 |
The (R)-enantiomer’s superior activity underscores the importance of chirality in drug efficacy.
Applications in Materials Science
Polymer Synthesis
(R)-1-Amino-propane-1,3-diol is a monomer in polyurethane and polyamide production. Its hydroxyl groups react with isocyanates to form urethane linkages, while the amino group enables chain elongation via condensation reactions.
Chiral Ligands in Catalysis
The compound coordinates transition metals such as Ruthenium and Palladium, forming catalysts for asymmetric hydrogenation. For instance, (R)-serinol-derived ligands achieve 98% ee in ketone reductions, outperforming analogous (S)-configured ligands.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (R)- and (S)-enantiomers, enabling precise quantification of enantiomeric excess.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at 91.11, with fragmentation patterns confirming the loss of hydroxyl () and amine () groups.
Comparison with Structural Analogs
Table 4: Key Differences Between (R)-Serinol and Analogous Compounds
Compound | Functional Groups | Chirality | Primary Application |
---|---|---|---|
(R)-1-Amino-propane-1,3-diol | –NH, –OH | Yes | Drug synthesis, catalysis |
Serine | –NH, –COOH, –OH | Yes | Protein biosynthesis |
Ethanolamine | –NH, –OH | No | Surfactants, gas purification |
The combination of amino and hydroxyl groups in (R)-serinol enables unique reactivity absent in non-chiral analogs like ethanolamine.
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